

Quantum chemical calculations for benzoxazole derivatives

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Compound of Interest

Compound Name: Benzo[d]oxazole-4-carboxylic acid

Cat. No.: B1287118

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An In-depth Technical Guide to Quantum Chemical Calculations for Benzoxazole Derivatives

Introduction

Benzoxazole, a heterocyclic compound composed of a benzene ring fused to an oxazole ring, serves as a crucial scaffold in medicinal chemistry and materials science.[1][2] Derivatives of this core structure exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[3][4][5][6] The biological activity of these derivatives is intrinsically linked to their three-dimensional structure and electronic properties. To accelerate the discovery and optimization of novel benzoxazole-based therapeutic agents, researchers increasingly rely on computational methods.[7]

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and spectroscopic properties of these molecules.[8] Coupled with techniques like molecular docking, these computational studies allow for the rational design of new derivatives with enhanced efficacy and selectivity.[9][10] This guide details the core computational methodologies employed in the study of benzoxazole derivatives, presents key quantitative data, and visualizes the typical workflows used in modern drug development.

Computational Methodologies and Protocols

The successful application of quantum chemical calculations hinges on the appropriate selection of methods and parameters. The following protocols are commonly employed in the



study of benzoxazole derivatives.

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of quantum chemical investigations, balancing computational cost with accuracy for medium to large-sized molecules like benzoxazole derivatives. It is used to determine optimized molecular geometries, electronic properties, and chemical reactivity descriptors.[8][11]

Experimental Protocol:

- Structure Preparation: The initial 3D structure of the benzoxazole derivative is built using molecular modeling software (e.g., ChemDraw, Avogadro).
- Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is crucial as all subsequent properties are calculated from this stable structure.
 - Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used.[11][12][13]
 - Basis Set: The 6-311++G(d,p) or 6-311+G(d) basis sets are commonly chosen to provide a good description of electron distribution, including polarization and diffuse functions.[11]
 [13][14]
- Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
- Property Calculations: Using the optimized geometry, various electronic properties are calculated:
 - Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular
 Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The
 HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[7]
 [11]



- Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[11][12]
- Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from HOMO and LUMO energies to quantify the molecule's reactivity.[8]
- Software: Gaussian and Dalton are common software packages for these calculations.[14]
 [15]

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to study molecules in their excited states. It is the primary method for predicting UV-Vis absorption and emission spectra.[13][16]

Experimental Protocol:

- Ground State Optimization: A ground-state geometry optimization is first performed using DFT as described above.
- Excited State Calculations: Starting from the optimized ground-state geometry, TD-DFT
 calculations are performed to compute the vertical excitation energies, oscillator strengths,
 and corresponding absorption wavelengths (λ max).[16]
 - Functional/Basis Set: The same functional and basis set combination used for the ground state (e.g., B3LYP/6-311++G(d,p) or CAM-B3LYP for charge-transfer systems) is typically employed.[14][15]
- Solvent Effects: To simulate experimental conditions, solvent effects are often included using a continuum model like the Polarizable Continuum Model (PCM).[8]
- Emission Spectra: To calculate emission (fluorescence) spectra, the geometry of the first singlet excited state (S1) is optimized first, followed by a TD-DFT calculation at that geometry.[16]

Molecular Docking



Molecular docking is a computational technique used to predict the preferred orientation of a ligand (the benzoxazole derivative) when bound to a specific protein target. It is instrumental in understanding structure-activity relationships (SAR) and identifying potential drug candidates. [4][17]

Experimental Protocol:

- Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned.[17]
- Ligand Preparation: The 2D structure of the benzoxazole derivative is converted to a 3D structure, and its geometry is optimized using a suitable force field (e.g., OPLS4).[17]
- Grid Generation: A docking grid is defined around the active site of the protein target. This grid specifies the volume in which the docking algorithm will search for binding poses.[17]
- Docking Simulation: The prepared ligand is docked into the receptor's active site. The
 simulation samples a large number of possible conformations and orientations, scoring them
 based on a scoring function. The resulting docking score estimates the binding affinity.[12]
 [17]
- Analysis: The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and protein residues.
- Software: Schrödinger Suite and SYBYL-X are commonly used for these simulations.[17][18]

Key Quantitative Data from Computational Studies

The following tables summarize representative quantitative data obtained from quantum chemical calculations and docking studies of various benzoxazole derivatives reported in the literature.

Table 1: DFT Calculated Electronic Properties of Benzoxazole Derivatives



Compound/ Derivative	Method/Bas is Set	HOMO Energy (eV)	LUMO Energy (eV)	Energy Gap (eV)	Reference
5- Benzoxazole carboxylic acid	DFT/B3LYP/6 -311++G(d,p)	-7.11	-1.97	5.14	[11]
N4 (sulfonylamid o- benzoxazole)	DFT/B3LYP/6 -311G(d,p)	-7.02	-2.31	4.71	[12]
N9 (sulfonylamid o- benzoxazole)	DFT/B3LYP/6 -311G(d,p)	-6.91	-2.50	4.41	[12]
Benzoxazole	B3LYP/6- 31+G(d,p)	-6.65	-0.87	5.78	[8]
2- Phenylbenzo xazole	B3LYP/6- 31+G(d,p)	-6.23	-1.50	4.73	[8]

Table 2: TD-DFT Calculated Absorption Spectra of Benzoxazole Derivatives



Compound/ Derivative	Method/Bas is Set	Solvent	Calculated λ_max (nm)	Experiment al λ_max (nm)	Reference
1,3- Benzoxazole	TD-B3LYP/6- 31+G(d)	Gas Phase	266	268	[16]
1,3- Benzoxazole	TD-B3LYP/6- 31+G(d)	Methanol	270	272	[16]
D-π-A Architecture (B.1)	CAM- B3LYP/6- 311+G(d)	Gas Phase	358	-	[14]
D-π-A Architecture (B.1)	CAM- B3LYP/6- 311+G(d)	Toluene	382	-	[14]

Table 3: Molecular Docking Results for Benzoxazole Derivatives

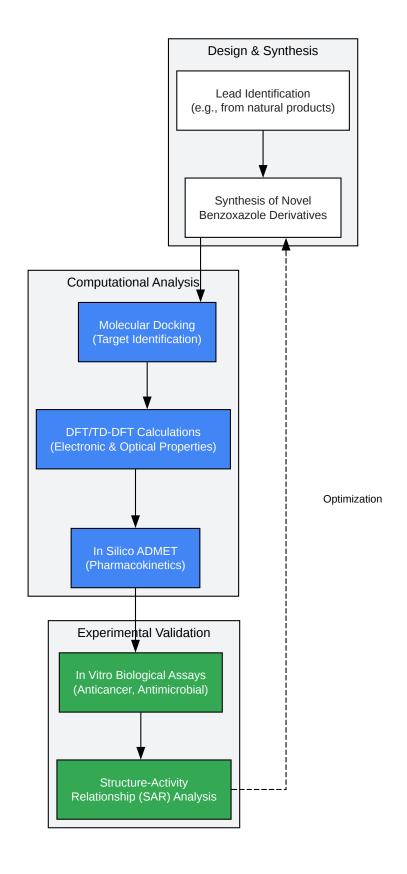
Derivative Class	Target Protein (PDB ID)	Top Docking Score (kcal/mol)	Key Interacting Residues	Reference
Sulfonylamido- benzoxazoles	S. aureus gyrase	-8.7	Not Specified	[12]
Thiazolidinone/A zetidinone	COX-2 (1PXX)	Not Specified (Good Interaction Energy)	Not Specified	[18]
General Benzoxazoles	DNA Gyrase	-6.687	Not Specified	[17]
2- (phenoxymethyl) benzoxazole	S. cerevisiae sec14p	Not Specified	Not Specified	[4]
Phortress Analogue (3n)	CYP1A1	Not Specified	Not Specified	[19]



Visualized Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex workflows involved in the computational analysis of benzoxazole derivatives.

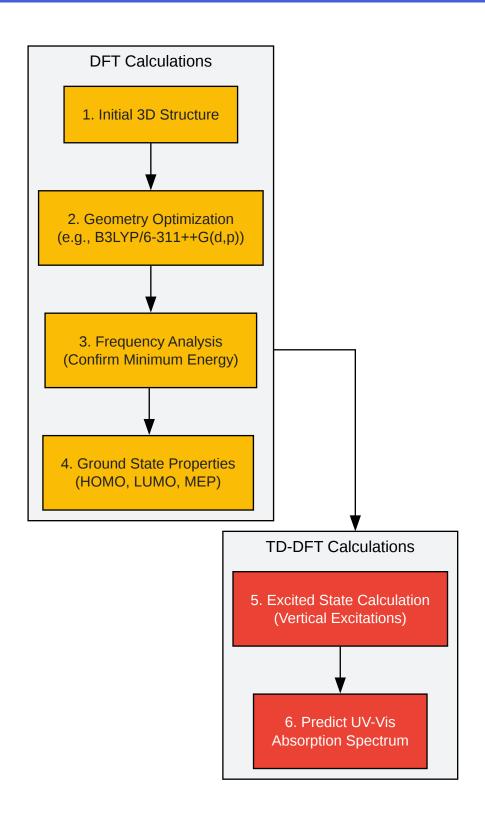




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Caption: General workflow for computational drug design of benzoxazole derivatives.





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Caption: Workflow for DFT and TD-DFT analysis of benzoxazole derivatives.



Conclusion

Quantum chemical calculations are indispensable tools in the modern research and development of benzoxazole derivatives. Methodologies such as DFT and TD-DFT provide detailed electronic and spectroscopic information, while molecular docking elucidates potential mechanisms of biological action by modeling interactions with protein targets.[12][14][19] The integration of these computational workflows allows for the high-throughput screening of virtual libraries, prioritization of synthetic targets, and rational optimization of lead compounds. The synergy between in silico predictions and experimental validation accelerates the journey from molecular design to the development of novel therapeutic agents and advanced materials.

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